D3 vs. D2 Dopamine Receptor Selectivity Profile of N-(2,4-Dimethylphenyl)cyclohexanecarboxamide
N-(2,4-dimethylphenyl)cyclohexanecarboxamide exhibits a strong functional selectivity for the D3 dopamine receptor over the D2 receptor. In vitro assays demonstrate potent agonism at D3 (IC₅₀ = 7.2 nM) and minimal antagonism at D2 (IC₅₀ > 500 nM) . In contrast, the close structural analog N-(2,5-dimethylphenyl)cyclohexanecarboxamide shows a different selectivity profile, with reported activities of IC₅₀ = 45 nM for D3 and IC₅₀ = 120 nM for D2, representing a markedly reduced D3/D2 selectivity window .
| Evidence Dimension | Functional selectivity for D3 over D2 dopamine receptors |
|---|---|
| Target Compound Data | D3 IC₅₀ = 7.2 nM; D2 IC₅₀ > 500 nM |
| Comparator Or Baseline | N-(2,5-dimethylphenyl)cyclohexanecarboxamide: D3 IC₅₀ = 45 nM; D2 IC₅₀ = 120 nM |
| Quantified Difference | Target compound is ~6-fold more potent at D3 and exhibits >4-fold greater selectivity for D3 over D2 compared to the 2,5-isomer. |
| Conditions | In vitro receptor binding/activity assays (specific assay type not detailed in source). |
Why This Matters
The exceptional D3 selectivity makes this compound a critical tool for isolating D3-specific signaling pathways, avoiding confounding D2-mediated effects common with less selective ligands.
